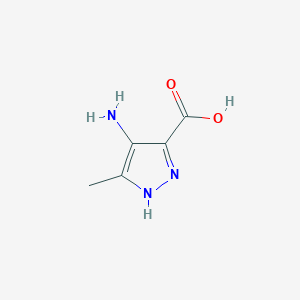
4-氨基-3-甲基-1H-吡唑-5-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, characterized by its amino and carboxylic acid functional groups, is of significant interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
科学研究应用
4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and dyes.
生化分析
Biochemical Properties
4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with D-amino acid oxidase (DAO), where 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid acts as a potent and selective inhibitor . This inhibition protects DAO cells from oxidative stress induced by D-Serine. Additionally, it has been observed to prevent formalin-induced tonic pain .
Cellular Effects
The effects of 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of D-amino acid oxidase (DAO) leads to reduced oxidative stress in cells . This reduction in oxidative stress can have downstream effects on various cellular processes, including apoptosis, proliferation, and differentiation.
Molecular Mechanism
At the molecular level, 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid exerts its effects primarily through enzyme inhibition. By binding to the active site of D-amino acid oxidase (DAO), it prevents the enzyme from catalyzing the oxidation of D-amino acids . This binding interaction is crucial for its protective effects against oxidative stress. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid have been studied over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that its protective effects against oxidative stress are sustained over extended periods
Dosage Effects in Animal Models
The effects of 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits D-amino acid oxidase (DAO) without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as D-amino acid oxidase (DAO) and other oxidoreductases . These interactions can influence metabolic flux and alter metabolite levels within cells. The compound’s role in modulating oxidative stress pathways is particularly noteworthy, as it can impact cellular redox balance and energy metabolism.
Transport and Distribution
Within cells and tissues, 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization . The compound’s distribution can affect its efficacy and toxicity, as localized accumulation in certain tissues may enhance its therapeutic effects or lead to adverse reactions.
Subcellular Localization
The subcellular localization of 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes such as D-amino acid oxidase (DAO) . Post-translational modifications or targeting signals may direct the compound to specific cellular compartments, influencing its biochemical interactions and therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs .
化学反应分析
Types of Reactions
4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
作用机制
The mechanism of action of 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups enable the compound to form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The exact pathways and targets may vary depending on the specific application and the derivatives formed .
相似化合物的比较
Similar Compounds
3-Amino-5-methyl-1H-pyrazole: Similar structure but lacks the carboxylic acid group.
4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide: Contains an amide group instead of a carboxylic acid group.
Uniqueness
4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which confer distinct reactivity and potential biological activities. This dual functionality makes it a valuable intermediate in the synthesis of various bioactive compounds .
属性
IUPAC Name |
4-amino-5-methyl-1H-pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-2-3(6)4(5(9)10)8-7-2/h6H2,1H3,(H,7,8)(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMPVHVKBHXODP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325777 |
Source


|
| Record name | 4-Amino-5-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94993-81-4 |
Source


|
| Record name | 4-Amino-5-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
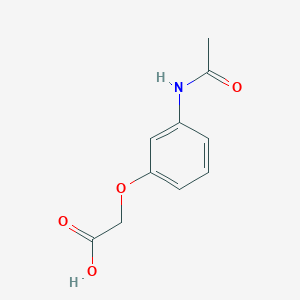
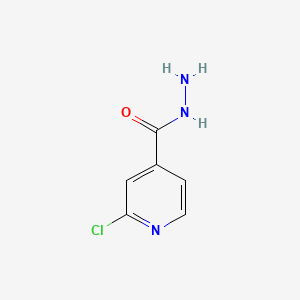
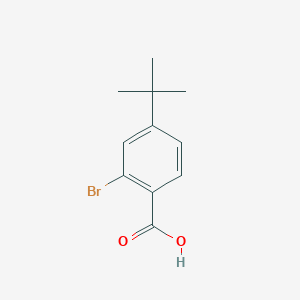
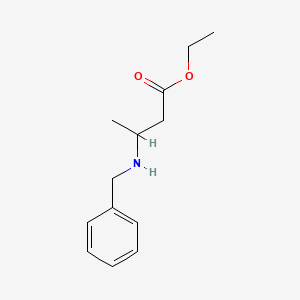
![Methyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1267577.png)
![1-[4-(dimethylamino)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B1267579.png)

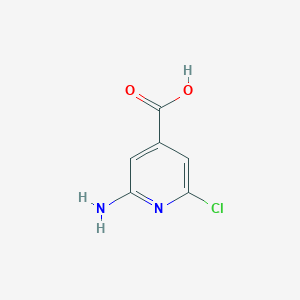
![Benzo[b]thiophene-2-carboxamide](/img/structure/B1267583.png)
![Benzo[b]thiophen-2-ylmethanamine](/img/structure/B1267584.png)
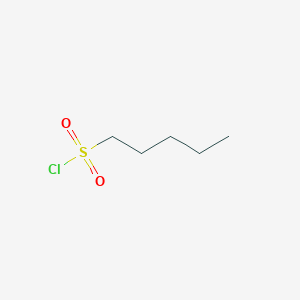

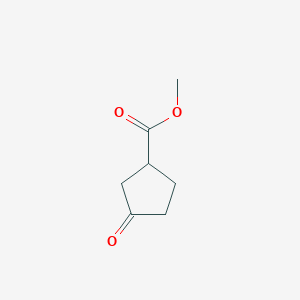
![[(2-Bromoethoxy)(phenyl)methyl]benzene](/img/structure/B1267589.png)
